

Physicochemical properties of cis and trans-1,3-Octadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Octadiene

Cat. No.: B086258

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of cis- and trans-**1,3-Octadiene**

Introduction

1,3-Octadiene (C₈H₁₄) is an unsaturated hydrocarbon with two double bonds, belonging to the class of alkadienes.^[1] It exists as two primary geometric isomers, cis-(Z) and trans-(E), which arise from the restricted rotation around the C3-C4 double bond. These isomers, while sharing the same molecular formula and connectivity, exhibit distinct spatial arrangements of their atoms. This stereochemical difference influences their physical and chemical properties, making a comparative analysis crucial for researchers in organic synthesis, polymer science, and drug development. This guide provides a detailed overview of the core physicochemical properties of cis- and trans-**1,3-octadiene**, outlines the experimental protocols for their determination, and visually represents their structural differences.

Physicochemical Properties

The following tables summarize the key physicochemical properties for the cis and trans isomers of **1,3-octadiene**. It is important to note that experimentally determined values for the cis isomer are less commonly reported in the literature; therefore, some data points are estimated or refer to unspecified isomer mixtures.

Table 1: General and Physical Properties of **1,3-Octadiene** Isomers

Property	cis-1,3-Octadiene ((3Z)-octa-1,3-diene)	trans-1,3-Octadiene ((3E)-octa-1,3-diene)
Molecular Formula	C ₈ H ₁₄ [2] [3]	C ₈ H ₁₄ [1] [4]
Molecular Weight	110.20 g/mol [2]	110.1968 g/mol [1] [4]
Appearance	Colorless liquid (assumed)	Colorless liquid [5]
Boiling Point	130-131 °C (isomer unspecified) [6]	127-128 °C @ 760 mmHg (est.) [1] [7]
Melting Point	Not Available	Not Available [1]
Density	0.738 g/cm ³ @ 20°C (isomer unspecified) [6]	Less dense than water [5]
Refractive Index	1.4501 @ 20°C (isomer unspecified) [6]	Not Available

Table 2: Solubility and Partitioning Properties of **1,3-Octadiene** Isomers

Property	cis-1,3-Octadiene ((3Z)-octa-1,3-diene)	trans-1,3-Octadiene ((3E)-octa-1,3-diene)
Water Solubility	Insoluble (assumed)	14.2 mg/L @ 25 °C (est.) [1] [7]
LogP (o/w)	3.6 (Computed) [2]	3.965 (est.) [1] [7]

Experimental Protocols

The determination of the physicochemical properties listed above relies on established laboratory techniques. The following sections detail the methodologies for key experiments.

Boiling Point Determination (Capillary Method)

This micro method is suitable for small sample volumes and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[\[8\]](#)

Apparatus:

- Thiele tube or similar heating bath (e.g., Mel-Temp apparatus)
- Thermometer
- Small test tube (e.g., 6x50 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heat source (Bunsen burner or heating mantle)

Procedure:

- A small amount of the liquid sample (approx. 0.5 mL) is placed into the small test tube.[\[8\]](#)
- A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid sample.[\[9\]](#)
- The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[\[9\]](#)
- The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample.[\[9\]](#)
- The apparatus is heated gently and slowly (5-10 °C per minute). Air trapped in the capillary tube will expand and exit as bubbles.[\[8\]](#)[\[9\]](#)
- Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[\[9\]](#)
- The heat source is removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[\[8\]](#)[\[9\]](#)

Density Measurement (Pycnometer Method)

This method provides high-precision density measurements by accurately determining the mass of a precisely known volume of liquid.[10]

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary)
- High-precision analytical balance (± 0.0001 g)
- Temperature-controlled water bath
- The liquid sample (cis- or trans-**1,3-octadiene**)

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its empty mass (m_1) is accurately weighed and recorded.
- The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.
- The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
- The filled pycnometer is placed in a temperature-controlled water bath (e.g., at 20.0 °C) until it reaches thermal equilibrium.
- The pycnometer is removed, carefully dried on the outside, and its total mass (m_2) is weighed and recorded.
- The pycnometer is emptied and cleaned. It is then filled with a reference liquid of known density at the same temperature (e.g., deionized water), and its mass (m_3) is weighed.
- The volume of the pycnometer (V) is calculated using the mass of the water and its known density (ρ_{water}): $V = (m_3 - m_1) / \rho_{\text{water}}$.

- The density of the sample liquid (ρ_{sample}) is then calculated using the formula: $\rho_{\text{sample}} = (m_2 - m_1) / V$.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance. It is measured using a refractometer.

Apparatus:

- Abbe Refractometer
- Constant temperature water bath connected to the refractometer
- Dropper or pipette
- The liquid sample (cis- or trans-**1,3-octadiene**)
- Lint-free tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

- Turn on the refractometer and the circulating water bath, setting it to a standard temperature (e.g., 20.0 °C). Allow the instrument to stabilize.
- Using a clean dropper, place a few drops of the sample liquid onto the surface of the main prism.
- Close the illuminating prism gently to spread the liquid into a thin, uniform film.
- Look through the eyepiece. Adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- If a color fringe is observed at the dividing line, adjust the chromaticity screw to eliminate it, resulting in a sharp black-and-white boundary.
- Read the refractive index value from the instrument's scale.

- After the measurement, clean the prism surfaces thoroughly with a soft tissue moistened with a suitable solvent.

Visualization of Isomeric Structures

The distinct physicochemical properties of cis- and trans-**1,3-octadiene** originate from their different three-dimensional structures. The following diagram, generated using the DOT language, illustrates this fundamental geometric isomerism.

*Figure 1: Structural comparison of cis and trans isomers of **1,3-Octadiene**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 1,3-Octadiene (HMDB0040966) [hmdb.ca]
- 2. 1,cis-3-Octadiene | C8H14 | CID 5462700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,cis-3-octadiene [webbook.nist.gov]
- 4. trans-1,3-octadiene [webbook.nist.gov]
- 5. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 1,3-octadiene, 1002-33-1 [thegoodsentscompany.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chymist.com [chymist.com]
- 10. calnesis.com [calnesis.com]
- To cite this document: BenchChem. [Physicochemical properties of cis and trans-1,3-Octadiene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086258#physicochemical-properties-of-cis-and-trans-1-3-octadiene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com